molecular formula C14H14FN3OS B2436630 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034603-40-0

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No. B2436630
CAS RN: 2034603-40-0
M. Wt: 291.34
InChI Key: FWIASOGXWUBISQ-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as FPTA, is a chemical compound that has shown potential in various scientific research applications. It is a thioacetamide derivative that is used in the study of cancer, inflammation, and other diseases.

Scientific Research Applications

Imaging and Diagnostic Applications

  • Radioligand Development for PET Imaging: Compounds structurally related to 2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide have been synthesized for use in Positron Emission Tomography (PET). These compounds, particularly derivatives like DPA-714, are selective ligands for the translocator protein (18 kDa) and are utilized in PET to image neuroinflammation and other conditions. The radiolabeling processes, using fluorine-18, enable the visualization of biological processes at the molecular level (Dollé et al., 2008).

Chemical and Structural Analysis

  • Molecular Structure and NBO Analysis: The compound has been the subject of extensive studies to understand its equilibrium geometry, vibrational assignments, and intermolecular interactions. Density functional theory (DFT) methods have been employed to analyze its molecular structure, hydrogen-bonded interactions, and other chemical properties. Such studies provide insights into the compound's stability and potential interactions in various environments (Mary et al., 2020).

Therapeutic Research

  • Antitumor and Anticancer Properties: Several studies have focused on derivatives of the compound for their potential antitumor and anticancer activities. Structural modifications and analysis of the chemical reactivity descriptors have been performed to enhance and understand these properties. For example, some N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and tested against different cancer cell lines, showing promising results (Abu-Melha, 2021).

Material Science Applications

  • Crystal Structure Analysis: The compound and its derivatives have been extensively studied for their crystal structures. Understanding the crystal structures is crucial for applications in material science, drug design, and other fields. The inclination of the pyrimidine ring to the benzene ring and the presence of N—H⋯N hydrogen bonds forming inversion dimers are among the observed structural features (Subasri et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIASOGXWUBISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

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